molecular formula C19H16O6 B2699890 ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate CAS No. 637750-99-3

ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate

Cat. No.: B2699890
CAS No.: 637750-99-3
M. Wt: 340.331
InChI Key: WUKMQLRVZIRZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate (molecular formula: C₁₉H₁₆O₇, monoisotopic mass: 356.0896 g/mol) is a chromenone derivative featuring a 4-methoxyphenoxy substituent at position 3 and an ethyl carbonate ester at position 7 (Figure 1). Chromenones, or 4H-1-benzopyran-4-ones, are oxygen-containing heterocycles with diverse biological and material applications . The para-methoxy group on the phenyl ring enhances electron-donating properties, while the carbonate ester at position 7 contributes to hydrolytic stability compared to simpler esters like acetates. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL, which optimizes parameters for small-molecule analysis .

Properties

IUPAC Name

ethyl [3-(4-methoxyphenyl)-4-oxochromen-7-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-19(21)25-14-8-9-15-17(10-14)24-11-16(18(15)20)12-4-6-13(22-2)7-5-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKMQLRVZIRZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone core. The final step involves the esterification of the chromenone derivative with ethyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The para-methoxy group in the target compound (vs. Hydroxyl groups (e.g., in ) increase hydrophilicity but may reduce metabolic stability due to susceptibility to glucuronidation.

Ester Functionality :

  • Carbonate esters (target compound and ) exhibit slower hydrolysis than acetate esters (), making them more suitable for prolonged-release formulations .

Synthetic Considerations: Microwave-assisted synthesis (as in ) could be adapted for chromenone derivatives to improve reaction efficiency.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound features a chromenone core with an ethyl carbonate functional group and a methoxy substituent on the phenyl ring. The presence of the methoxy group enhances solubility and biological activity compared to other derivatives without such substitutions.

Property Description
Chemical Formula C16_{16}H16_{16}O5_{5}
Molecular Weight 288.29 g/mol
Solubility Soluble in organic solvents; moderate solubility in water
Stability Stable under normal laboratory conditions; sensitive to light

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 4-methoxybenzaldehyde and ethyl acetoacetate.
  • Esterification : The aldehyde is reacted with ethyl acetoacetate in the presence of a base to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the chromenone core.
  • Carbonation : Finally, carbonation introduces the carbonate group, yielding the target compound.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which helps in reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage associated with various diseases.

Anti-inflammatory Properties

Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By reducing the production of pro-inflammatory mediators, it may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells through:

  • Inhibition of Cell Proliferation : The compound inhibits the proliferation of cancer cells by interfering with cell cycle progression.
  • Activation of Signaling Pathways : It activates specific signaling pathways that lead to apoptosis, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit key enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE). For instance, it has shown an IC50_{50} value of approximately 0.27 μM against AChE, indicating potent inhibitory activity that could be beneficial in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Neuroprotective Effects : In a study involving rat pheochromocytoma (PC12) cells, the compound demonstrated significant protection against hydrogen peroxide-induced damage, highlighting its potential as a neuroprotective agent .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may also possess antimicrobial properties against various pathogens, warranting further exploration in this area.
  • Therapeutic Applications : Ongoing research is focusing on its potential applications in treating oxidative stress-related diseases and as a lead compound for developing new therapeutic agents .

Q & A

Q. Methodology :

  • Core Formation : Start with a condensation reaction between 3-hydroxyacetophenone and a suitable carbonyl source (e.g., diethyl carbonate) to form the chromenone core.
  • Substituent Introduction : Introduce the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on precursor availability .
  • Carbonate Esterification : React the hydroxyl group at the 7-position with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Optimization : Adjust solvents (e.g., DMF for polar reactions), catalysts (e.g., Pd for cross-coupling), and temperature (60–80°C for esterification) to maximize yield (>75%) and purity (>95%) .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Q. Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic system, space group P21/n) for absolute configuration validation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+^+: 367.11; observed: 367.10) .

Advanced: How do electronic effects of the methoxyphenyl and carbonate groups influence reactivity?

Q. Methodology :

  • Electron Donation : The methoxy group increases electron density on the chromenone core, enhancing susceptibility to electrophilic substitution (e.g., nitration at the 6-position) .
  • Carbonate Stability : The ethyl carbonate group acts as a leaving group under basic conditions, enabling nucleophilic displacement reactions (e.g., hydrolysis to 7-hydroxy derivatives) .
  • Computational Analysis : Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions like oxidation or reduction .

Advanced: How can contradictions in reported biological activity data be resolved?

Q. Methodology :

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • SAR Analysis : Compare analogs (e.g., replacing the carbonate with a carboxylate) to isolate structural contributors to activity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC50_{50} values across studies .

Basic: What impurities commonly arise during synthesis, and how are they identified?

Q. Methodology :

  • Byproducts : Unreacted starting materials (e.g., 3-hydroxyacetophenone) or over-oxidized chromenones .
  • Detection : HPLC with UV detection (λ = 254 nm) and C18 columns; retention times compared to standards .
  • Mitigation : Column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Advanced: What computational strategies predict interactions with biological targets?

Q. Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinases) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with the chromenone carbonyl) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Q. Methodology :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay (48-h exposure, IC50_{50} calculation) .
  • Anti-inflammatory : COX-2 inhibition ELISA .

Advanced: How to design stability studies under varying pH and temperature?

Q. Methodology :

  • Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 37°C for 24h .
  • Thermal Analysis : TGA/DSC to determine decomposition temperature (>200°C typical for chromenones) .
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed carbonate at pH >10) .

Advanced: What strategies enhance bioactivity via chromenone core modification?

Q. Methodology :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3_3 at position 2) to improve membrane permeability .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., morpholine for CNS targeting) .
  • Prodrug Design : Replace carbonate with enzymatically cleavable esters (e.g., pivalate) .

Basic: How do solubility properties affect experimental design?

Q. Methodology :

  • Solubility Profile : Use shake-flask method in DMSO (stock solutions) and aqueous buffers (PBS for assays) .
  • Co-Solvents : For in vivo studies, employ cyclodextrin complexes to enhance bioavailability .
  • LogP Determination : HPLC-derived logP ~2.5 indicates moderate lipophilicity, suitable for oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.